(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
描述
(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE, also known by synonyms such as (R)-N-CBZ-3-AMINO-PIPERIDINE, BENZYL(3R)-3-AMINOPIPERIDINE-1-CARBOXYLATE, and (R)-3-AMINO-1-N-CBZ-PIPERIDINE , is a chiral piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group at the 1-position and an aminomethyl substituent at the 3-position. The CBZ group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry (R-configuration) is crucial for interactions with chiral biological targets, influencing binding affinity and metabolic stability.
Structure
3D Structure
属性
IUPAC Name |
benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Enzymatic Transaminase-Mediated Synthesis
Reaction Mechanism and Optimization
The enzymatic approach leverages transaminases to achieve stereoselective amination of piperidine precursors. As detailed in the patent CN103865964A, nitrogen-protected 3-piperidone undergoes transamination in the presence of an amino donor (e.g., isopropylamine) and a transaminase derived from Arthrobacter species. This biocatalytic method selectively produces (R)-3-aminopiperidine with enantiomeric excess (ee) >99% under mild conditions (pH 7.5–8.5, 30–40°C).
Key Steps:
- Substrate Preparation : 3-Piperidone is protected with a C1–4 alkoxycarbonyl or benzyl group to prevent undesired side reactions.
- Transaminase Reaction : The protected ketone reacts with the amino donor, facilitated by pyridoxal-5′-phosphate (PLP) as a cofactor, yielding (R)-3-aminopiperidine.
- Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the protecting group, followed by Cbz protection using benzyl chloroformate.
Advantages :
- High enantioselectivity avoids costly chiral resolution.
- Environmentally benign, with water as the primary solvent.
Limitations :
- Requires specialized enzyme immobilization for reusability.
- Scalability depends on enzyme stability under industrial conditions.
Reduction of Nipecotamide Derivatives
Lithium Aluminum Hydride (LiAlH₄) Reduction
This classical method reduces nipecotamide (piperidine-3-carboxamide) to 3-aminomethylpiperidine. As reported by Du Bois et al., nipecotamide (25 g, 0.195 mol) reacts with LiAlH₄ (14.8 g, 0.39 mol) in dry tetrahydrofuran (THF) under reflux for 24 hours. Quenching with saturated Na₂SO₄ yields 3-aminomethylpiperidine as a colorless oil (55% yield).
Stereochemical Resolution:
The racemic product is resolved using (R)-phenylethylamine to isolate the (R)-enantiomer. Subsequent Cbz protection involves stirring the amine with benzyl chloroformate (1.1 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
Data Table 1: Reduction and Protection Conditions
| Parameter | Value | Source |
|---|---|---|
| Substrate | Nipecotamide | |
| Reducing Agent | LiAlH₄ (2.0 eq) | |
| Solvent | THF | |
| Reaction Time | 24 h | |
| Yield | 55% | |
| Resolution Agent | (R)-Phenylethylamine | |
| Cbz Protection | Benzyl chloroformate, TEA |
Advantages :
- Straightforward for laboratories lacking biocatalytic infrastructure.
- High functional group tolerance.
Limitations :
- Low yield due to over-reduction byproducts.
- Chiral resolution reduces overall efficiency.
Chiral Pool Synthesis from D-Ornithine
Lactam Formation and Ring Expansion
D-Ornithine, a naturally occurring chiral amino acid, serves as a starting material for enantiopure synthesis. Adapted from ChemicalBook’s Boc-protection route, D-ornithine hydrochloride is esterified with methanol, followed by cyclization to form a δ-lactam. Ring-opening with sodium methoxide generates the piperidine scaffold, which is subsequently protected with benzyl chloroformate instead of tert-butoxycarbonyl (Boc).
Critical Modifications :
- Lactamization : Refluxing D-ornithine methyl ester in methanol saturated with HCl forms the lactam intermediate.
- Cbz Protection : Substituting Boc anhydride with benzyl chloroformate ensures compatibility with the target’s protecting group.
Advantages :
- Inherent chirality from D-ornithine eliminates resolution steps.
- High enantiomeric purity (ee >98%).
Limitations :
- Multi-step synthesis increases complexity.
- Low overall yield (∼40%) due to intermediate purification.
Comparative Analysis of Methodologies
Data Table 2: Method Comparison
| Method | Yield | ee (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Enzymatic Transaminase | 70–85% | >99 | High | Excellent |
| LiAlH₄ Reduction | 55% | 50* | Moderate | Poor |
| D-Ornithine Route | 40% | >98 | Low | Moderate |
| Hofmann Degradation | N/A | N/A | Theoretical | Poor |
*Requires chiral resolution.
Key Insights :
化学反应分析
Types of Reactions
®-1-CBZ-3-AMINOMETHYL-PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can be performed on the aminomethyl group using alkyl halides or sulfonates to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is used as a chiral building block for the synthesis of complex molecules. Its enantiomerically pure form is valuable in asymmetric synthesis and catalysis.
Biology
In biological research, the compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
In medicinal chemistry, ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is explored for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, the compound is utilized in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it a key intermediate in the synthesis of enantiomerically pure drugs.
作用机制
The mechanism of action of ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with the active site of enzymes, modulating their activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing biological pathways.
相似化合物的比较
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
The (S)-enantiomer of this compound, (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE, has been discontinued across all commercial quantities (25 mg to 10 g) as per CymitQuimica’s 2025 product catalog . This discontinuation contrasts with the (R)-enantiomer, which remains a subject of research interest. Key differences include:
The discontinuation of the (S)-enantiomer may reflect lower demand, challenges in enantioselective synthesis, or inferior pharmacological performance in preclinical studies.
Structural Analogues: CBZ-Protected Piperidines
Compared to other CBZ-protected piperidines, such as 2-AMINOMETHYL-CBZ-PIPERIDINE, the 3-aminomethyl substitution in (R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE alters steric and electronic interactions. For example:
- Bioavailability: The aminomethyl group at the 3-position could influence solubility and membrane permeability, though direct comparative data are lacking in the provided evidence.
Alternative Protecting Groups
However, the CBZ group’s robustness makes this compound preferable in multi-step syntheses requiring prolonged stability.
常见问题
Q. What are the standard synthetic routes for (R)-1-CBZ-3-aminomethyl-piperidine, and what are the critical reaction parameters?
The synthesis typically involves protection of the piperidine ring followed by functionalization. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen with a carbobenzyloxy (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to yield 1-CBZ-piperidine .
- Step 2 : Introduction of the aminomethyl group at the 3-position via reductive amination or nucleophilic substitution. For example, coupling with a protected amino acid derivative (e.g., (S)-2-amino-propionyl) in the presence of a coupling agent like EDC/HOBt .
- Critical Parameters : Reaction temperature (0–25°C), pH control during protection, and stoichiometric ratios of reagents to avoid side products (e.g., over-acylation) .
Q. What analytical techniques are recommended for characterizing this compound and verifying enantiomeric purity?
- Structural Confirmation :
- IR Spectroscopy : To identify functional groups (e.g., Cbz carbonyl stretch at ~1700 cm⁻¹) .
- GC-MS or LC-MS : For molecular ion detection and purity assessment (e.g., molecular ion [M+H]⁺ at expected m/z) .
- Enantiomeric Purity :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical Rotation : Compare observed [α]₂₀ᴰ values with literature data for (R)-configuration validation .
Q. How is this compound utilized as a building block in pharmaceutical research?
The compound serves as a chiral intermediate in synthesizing:
- Peptidomimetics : Incorporation into protease inhibitor scaffolds via coupling with carboxylic acid derivatives .
- CNS-Targeting Agents : Functionalization of the aminomethyl group with fluorinated or aromatic moieties to enhance blood-brain barrier permeability . Methodological Example: Coupling with a fluorinated aryl chloride via Buchwald-Hartwig amination to generate neuroactive analogs .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for this compound under varying pH conditions?
Contradictions may arise from differences in experimental design (e.g., buffer composition, temperature). To resolve:
- Systematic Stability Studies :
- Conduct accelerated degradation tests at pH 2–10 (using HCl/NaOH buffers) and monitor degradation products via LC-MS .
- Compare kinetic parameters (e.g., half-life) across studies and identify critical degradation pathways (e.g., Cbz deprotection at pH < 3) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies caused by variable impurity thresholds (e.g., ≤0.5% for single impurities per pharmacopeial guidelines) .
Q. What computational strategies are effective for predicting the biological activity of derivatives of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors). Key parameters include:
- Ligand preparation: Assign correct tautomeric states and protonation for the aminomethyl group .
- Grid box placement: Focus on active site residues (e.g., Asp110 in D₂ receptor for hydrogen bonding) .
Q. How should researchers design experiments to validate the role of this compound in asymmetric catalysis?
- Catalytic Screening : Test the compound as a chiral ligand in asymmetric hydrogenation (e.g., ketone reduction).
- Conditions : Use [RuCl₂(p-cymene)]₂ as a metal precursor and monitor enantioselectivity via chiral GC .
- Control Experiments : Compare results with non-aminomethyl analogs to isolate steric/electronic contributions .
- Kinetic Resolution Studies : Measure enantiomeric excess (ee) over time to assess catalytic efficiency (e.g., krel values) .
Methodological Guidance for Data Analysis
Q. How to analyze conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Data Harmonization :
- Standardize solvent references (e.g., report δ in ppm relative to TMS in CDCl₃) .
- Use computational tools (e.g., ACD/Labs NMR Predictor) to simulate spectra and validate assignments .
- Error Source Identification : Check for impurities (e.g., residual solvents in GC-MS) or incorrect integration in overlapping peaks .
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
